molecular formula C6H10O5 B1620357 Lactic anhydride CAS No. 97-73-4

Lactic anhydride

Cat. No.: B1620357
CAS No.: 97-73-4
M. Wt: 162.14 g/mol
InChI Key: AURKDQJEOYBJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactic anhydride is an organic compound derived from lactic acid. It is a cyclic diester formed by the dehydration of two molecules of lactic acid. This compound is of significant interest due to its applications in various fields, including polymer chemistry and biomedical engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactic anhydride can be synthesized through the dehydration of lactic acid. This process typically involves heating lactic acid under reduced pressure to remove water and promote the formation of the anhydride. The reaction can be catalyzed by acidic or basic catalysts to improve yield and efficiency.

Industrial Production Methods: In industrial settings, this compound is produced by heating lactic acid in the presence of a dehydrating agent such as phosphorus pentoxide or sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete removal of water and the formation of the anhydride.

Chemical Reactions Analysis

Types of Reactions: Lactic anhydride undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form lactic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

    Reduction: Can be reduced to form primary alcohols.

Common Reagents and Conditions:

    Hydrolysis: Water, often with a catalytic amount of acid or base.

    Alcoholysis: Alcohols such as methanol or ethanol, typically in the presence of a base like sodium hydroxide.

    Aminolysis: Amines such as ammonia or primary amines, often under mild heating.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products:

    Hydrolysis: Lactic acid.

    Alcoholysis: Lactic esters.

    Aminolysis: Lactic amides.

    Reduction: Primary alcohols.

Scientific Research Applications

Lactic anhydride has a wide range of applications in scientific research:

    Polymer Chemistry: Used in the synthesis of polylactic acid (PLA), a biodegradable polymer with applications in packaging, agriculture, and biomedical devices.

    Biomedical Engineering: Utilized in the production of biodegradable implants and drug delivery systems.

    Organic Synthesis: Acts as a reagent in the synthesis of various organic compounds, including esters and amides.

    Material Science: Employed in the modification of surfaces to improve hydrophilicity and biocompatibility.

Mechanism of Action

Lactic anhydride can be compared with other acid anhydrides such as acetic anhydride and maleic anhydride:

    Acetic Anhydride: Similar in reactivity but forms acetic acid upon hydrolysis.

    Maleic Anhydride: Undergoes similar reactions but forms maleic acid derivatives.

    Uniqueness: this compound is unique due to its derivation from a naturally occurring alpha-hydroxy acid, making it particularly useful in the synthesis of biodegradable and biocompatible materials.

Comparison with Similar Compounds

  • Acetic anhydride
  • Maleic anhydride
  • Succinic anhydride

Lactic anhydride stands out due to its biocompatibility and biodegradability, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2-hydroxypropanoyl 2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-3(7)5(9)11-6(10)4(2)8/h3-4,7-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURKDQJEOYBJSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(=O)C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914227
Record name 2-Hydroxypropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97-73-4
Record name Propanoic acid, 2-hydroxy-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-hydroxy-, 1,1'-anhydride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hydroxypropanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactic anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.368
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GV491FN51
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lactic anhydride
Reactant of Route 2
Reactant of Route 2
Lactic anhydride
Reactant of Route 3
Reactant of Route 3
Lactic anhydride
Reactant of Route 4
Reactant of Route 4
Lactic anhydride
Reactant of Route 5
Reactant of Route 5
Lactic anhydride
Reactant of Route 6
Reactant of Route 6
Lactic anhydride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.